5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H3,12,13,14,15)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLHKQHGCKSOQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4H-1,2,4-triazol-3-amine with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cinnamylsulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The cinnamyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : The compound is utilized as a building block for synthesizing other complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
- Antimicrobial Activity : Research indicates that compounds with triazole rings exhibit antimicrobial properties. 5-(Cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various pathogens .
- Mechanism of Action : The interaction of the triazole ring with specific enzymes and proteins can inhibit their functions, enhancing the compound's biological efficacy.
Medicine
- Therapeutic Potential : This compound is being explored for its antifungal and anticancer activities. Studies have indicated that derivatives of triazoles can exhibit significant anticancer effects against various cancer cell lines .
- Case Study : In one study, triazole derivatives demonstrated potent activity against resistant strains of HIV, showcasing their potential in antiviral therapy .
Industry
- Material Development : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its application ranges from pharmaceuticals to agricultural chemicals where enhanced efficacy is required.
Anticancer Activity
In a study assessing various triazole derivatives' anticancer activities, this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved inducing apoptosis and inhibiting cell proliferation through specific molecular interactions .
Antimicrobial Efficacy
Another research initiative focused on the antimicrobial properties of this compound revealed its effectiveness against both gram-positive and gram-negative bacteria. The presence of the cinnamyl group was crucial in enhancing its antimicrobial potency compared to other triazole derivatives .
Mechanism of Action
The mechanism of action of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The cinnamylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfur-Containing Substituents
5-(Benzylthio)-N-Phenyl-4H-1,2,4-Triazol-3-Amine
- Structure : Benzylthio (C₆H₅-CH₂-S-) at position 4.
- Activity: Demonstrates potent inhibition of human methionine aminopeptidase 2 (HsMetAP2) with a binding constant (Ki) of 0.5 nM, showing >7,800-fold selectivity over HsMetAP1 .
- Mechanism : Competitive inhibition via metal coordination in the enzyme’s active site.
3-(Cinnamylsulfanyl)-5-(4-Pyridinyl)-1,2,4-Triazol-4-Amine
- Structure : Cinnamylsulfanyl at position 3 and pyridinyl at position 5.
- Comparison : Positional substitution (Cinnamylsulfanyl at 3 vs. 5) and the presence of pyridinyl highlight the importance of substituent placement for target specificity.
5-(Methylsulfonyl)-4H-1,2,4-Triazol-3-Amine Conjugates
Electronic and Structural Properties
HOMO/LUMO Energies
- Megazol (5-nitroimidazole-triazole hybrid) : HOMO = -9.42 eV, LUMO = -1.64 eV.
- Analogous Triazole (Compound 8) : HOMO = -9.62 eV, LUMO = -1.72 eV .
- Implication : Lower LUMO energies in triazoles correlate with enhanced electron-accepting capacity, influencing interactions with biological targets like nitroreductases. The cinnamylsulfanyl group may modulate these energies further due to its conjugated system.
Pharmacological Activities Across Analogous Compounds
Anticancer Activity
- 5-(3-Bromophenyl)-N-Aryl-4H-1,2,4-Triazol-3-Amine : IC₅₀ values range from 2.1–18.3 µM against HeLa and MCF-7 cell lines .
- 5-(3,5-Bis(trifluoromethyl)phenyl)-4H-1,2,4-Triazol-3-Amine : Exhibits anticancer activity with ESI-MS m/z = 297.0 [M+H]⁺ .
- Comparison : Bulky substituents (e.g., bromophenyl, trifluoromethyl) enhance steric interactions, while cinnamylsulfanyl’s flexibility may improve tissue penetration.
Antimicrobial and Antiparasitic Activity
Data Tables
Table 1: Structural and Electronic Comparison of Triazole Derivatives
Key Findings and Implications
- Structural Flexibility : The cinnamylsulfanyl group’s conjugated system may enhance binding to hydrophobic enzyme pockets, as seen in HsMetAP2 and α-synuclein models .
- Electronic Effects : Lower LUMO energies in triazoles correlate with bioactivity in redox-driven systems (e.g., antiparasitic activity) .
- Pharmacological Potential: While direct data on 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine are sparse, its analogs suggest promise in neuroprotection, antimicrobial therapy, and inflammation modulation.
Biological Activity
5-(Cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its neuroprotective and antifungal effects.
- Molecular Formula : C₁₁H₁₂N₄S
- Molecular Weight : 232.31 g/mol
- CAS Number : 861924-94-9
Synthesis Overview
The synthesis of this compound typically involves the reaction of cinnamyl thiol with a suitable triazole precursor. The methodology can vary based on the desired purity and yield but generally includes nucleophilic substitution reactions that form the triazole ring while introducing the sulfanyl group.
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as a neuroprotective agent. In vitro assays demonstrated that this compound significantly reduces the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases such as Parkinson's disease (PD).
Key Findings :
- Inhibition of α-syn Aggregation : The compound showed a reduction in α-syn aggregation levels by approximately 18% compared to control groups in Thioflavin T (Th-T) fluorescence assays .
- In Vivo Efficacy : In animal models of PD, it was observed that treatment with this compound alleviated symptoms associated with dopaminergic neuron degeneration induced by neurotoxins like MPTP .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicated that it exhibits significant antifungal activity against various strains.
Antifungal Activity Table :
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Aspergillus flavus | 15 | 32 µg/mL |
| Aspergillus niger | 17 | 16 µg/mL |
| Mucor species | 14 | 64 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These results suggest that the presence of the cinnamyl group enhances the antifungal activity of the triazole derivative .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Neuroprotective Mechanism : The compound appears to bind to regions on α-syn that are crucial for aggregation, thus preventing toxic oligomer formation .
- Antifungal Mechanism : It is believed that the triazole moiety disrupts fungal cell membrane integrity and interferes with ergosterol biosynthesis, leading to cell death .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on mice models treated with MPTP demonstrated that administration of this compound led to significant preservation of dopaminergic neurons and improved motor function metrics compared to untreated controls.
Case Study 2: Antifungal Efficacy
In vitro testing against clinical isolates of Candida species showed that this compound effectively inhibited growth at lower concentrations than traditional antifungal agents like fluconazole.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via S-alkylation of 4H-1,2,4-triazol-3-amine derivatives with cinnamyl halides in an alkaline medium at room temperature . Microwave-assisted synthesis is an eco-friendly alternative, reducing reaction time and improving yield . Purification typically involves column chromatography, and purity is confirmed by ¹H/¹³C-NMR (e.g., δ 8.37 ppm for NH protons in triazole derivatives) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C-NMR : Key for identifying substituent positions (e.g., aromatic protons at δ 7.04–8.06 ppm in bromophenyl derivatives) .
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., planar triazole rings with dihedral angles <3° relative to aryl groups) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 343.06 for bromophenyl analogs) .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., TbNTR for trypanocidal activity) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cinnamyl chain) with bioactivity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox potential) .
Q. What experimental strategies resolve contradictions in cytotoxic data among triazole derivatives?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) .
- SAR analysis : Compare substituent effects (e.g., 3-bromophenyl vs. 3,5-trifluoromethylphenyl groups altering IC50 values from 5 µM to 15 µM) .
- Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity .
Q. How is trypanocidal activity evaluated for this compound, and what mechanistic insights exist?
- Methodological Answer :
- In vitro models : Use Trypanosoma brucei cultures with nitroreductase (TbNTR) assays to measure IC50 values .
- Mechanistic studies : Probe redox cycling via electron-deficient nitro groups, generating cytotoxic free radicals .
- Cytotoxicity controls : Compare selectivity indices (e.g., mammalian cell viability >80% at trypanocidal IC50) .
Q. How do substitution patterns on the triazole ring influence pharmacokinetic properties?
- Methodological Answer :
- LogP analysis : Hydrophobic substituents (e.g., cinnamyl) enhance membrane permeability but reduce solubility .
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation (e.g., t1/2 >60 min for fluorobenzyl derivatives) .
- Plasma protein binding : Measure via equilibrium dialysis (e.g., >90% binding for aryl-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
